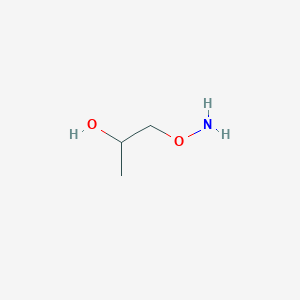

1-(Aminooxy)propan-2-ol

Description

Historical Context and Significance of Aminooxy Compounds in Chemical Sciences

The study of aminooxy compounds, characterized by the R-O-NH₂ functional group, has a rich history. One of the earliest descriptions of a related compound, aminooxyacetic acid, dates back to 1893. wikipedia.org Initially, these compounds were utilized for specific analytical tasks, such as isolating ketones from natural sources in the 1930s. wikipedia.org

Over the decades, the significance of the aminooxy moiety has expanded dramatically. A key feature of the aminooxy group is its enhanced nucleophilicity compared to a standard primary amine. iris-biotech.de This property allows for highly efficient and selective reactions with aldehydes and ketones to form stable oxime linkages. iris-biotech.de This reaction, known as oximation, is kinetically favorable and results in a bond with significantly greater stability towards hydrolysis than the imine bonds formed from simple amines. iris-biotech.de

This reliable and specific chemistry has made aminooxy compounds invaluable in various domains. In the realm of peptide and protein science, they are used for the chemoselective ligation of peptide fragments to assemble large proteins and for creating cyclic peptides, which often exhibit enhanced biological activity. iris-biotech.de More recently, aminooxy chemistry has been recognized for its potential in drug discovery and development, enabling the rapid generation of compound libraries for screening against biological targets like protein tyrosine phosphatases. louisville.edu Furthermore, their ability to react with reducing carbohydrates has made them useful for creating neo-glycopeptides, which are important tools for studying the roles of glycosylation in biological systems. iris-biotech.de

Role of 1-(Aminooxy)propan-2-ol within the Broader Hydroxylamine (B1172632) Derivative Landscape

This compound is a derivative of hydroxylamine (NH₂OH), an inorganic compound that serves as the parent structure for a vast class of organic molecules. wikipedia.org Hydroxylamine derivatives are compounds where one or more hydrogen atoms of hydroxylamine are replaced by organic groups. getidiom.com These derivatives are broadly classified as N-hydroxylamines or O-hydroxylamines depending on whether the substitution is on the nitrogen or oxygen atom, respectively. wikipedia.org this compound, with its propan-2-ol group attached to the oxygen, is an O-substituted hydroxylamine derivative.

The hydroxylamine derivative landscape is diverse, with applications spanning from industrial production to advanced synthetic chemistry. For instance, the parent compound, hydroxylamine, is a key component in the production of Nylon-6. wikipedia.org In recent years, hydroxylamine derivatives have gained prominence as versatile precursors for generating nitrogen-radicals under visible-light photochemistry, opening up new pathways for synthesizing nitrogen-containing molecules. nih.gov They have also emerged as important reagents in transition metal-catalyzed nitrene transfer reactions, which allow for the direct installation of amine groups into various organic feedstocks. rsc.org The utility of these derivatives often stems from the reactive N-O bond, which can be cleaved under mild conditions to facilitate complex molecular rearrangements and constructions. sioc-journal.cn

Within this broad context, this compound serves as a bifunctional building block. It possesses both the reactive aminooxy group, capable of undergoing oxime ligation, and a secondary alcohol group, which can be involved in other chemical transformations. This dual functionality makes it a valuable tool for creating more complex molecules through sequential and controlled reactions. Its structure is a simple yet effective platform for introducing both an aminooxy handle and a chiral hydroxyl center into a target molecule.

Current Research Trajectories and Unexplored Potential of this compound

Current research on this compound highlights its utility in several key areas of chemical and biological science. It is frequently employed as a versatile reagent and building block in organic synthesis.

Detailed Research Findings:

Bioconjugation and Chemical Biology: The aminooxy group of this compound reacts readily and specifically with carbonyl groups (aldehydes and ketones) on other molecules. This specific reactivity makes it an excellent tool for bioconjugation, which involves attaching probes, tags, or other functional molecules to biomolecules like proteins to study biological processes. smolecule.com

Enzyme Inhibition: Research has shown that 1-Amino-3-(aminooxy)-2-propanol, a closely related structure, is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), with inhibitory activity in the nanomolar range. nih.govsci-hub.se This enzyme is a key player in polyamine biosynthesis, and its inhibition is a target for antiproliferative agents. nih.gov This finding suggests that this compound and its derivatives could be valuable scaffolds for designing new enzyme inhibitors.

Synthetic Building Block: The compound serves as a foundational component for synthesizing more complex molecules. smolecule.com A convenient two-step procedure has been developed for the synthesis of β-hydroxy O-alkyl hydroxylamines, like this compound, starting from epoxides. thieme-connect.com Its hydrochloride salt is often used as a stable, water-soluble reagent for the derivatization of carbonyl compounds and as a crosslinking agent in polymer synthesis. lookchem.com

The unexplored potential of this compound lies in the creative combination of its two functional groups. The chirality of the secondary alcohol offers opportunities in asymmetric synthesis. Future research could explore its use in creating novel chiral ligands for catalysis or as a starting point for the synthesis of complex natural products and pharmaceuticals. The development of new reactions that selectively target the hydroxyl group while preserving the aminooxy moiety (or vice versa) could unlock new synthetic strategies and lead to the creation of novel molecular architectures with unique properties and functions.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-aminooxypropan-2-ol | americanelements.com |

| CAS Number | 32380-74-8 | americanelements.com |

| Molecular Formula | C₃H₉NO₂ | americanelements.com |

| Molecular Weight | 91.11 g/mol | americanelements.com |

| Appearance | Liquid | americanelements.com |

| Boiling Point | 216.09 °C at 760 mmHg | americanelements.com |

| Density | 1.06 g/cm³ | americanelements.com |

| SMILES | CC(CON)O | americanelements.com |

| InChI Key | NDJYVTLJWDGQGL-UHFFFAOYSA-N | americanelements.com |

Table 2: Chemical Properties of this compound hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 1-aminooxypropan-2-ol;hydrochloride | nih.gov |

| CAS Number | 950595-72-9 | lookchem.comnih.govglpbio.com |

| Molecular Formula | C₃H₁₀ClNO₂ | nih.govglpbio.com |

| Molecular Weight | 127.57 g/mol | nih.gov |

| InChI Key | YZYUSDXDWKOENV-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminooxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600464 | |

| Record name | 1-(Aminooxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32380-74-8 | |

| Record name | 1-(Aminooxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminooxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Aminooxy Propan 2 Ol and Its Structural Analogs

Direct Alkylation Approaches to N-Alkylhydroxylamines

Direct alkylation of hydroxylamine (B1172632) and its protected forms represents a common strategy for the formation of N-substituted hydroxylamines. However, controlling the selectivity between N- and O-alkylation, as well as preventing multiple alkylations, can be a challenge. thieme-connect.dewikipedia.org

Alkylation of Hydroxylamine with Specific Precursors

The direct alkylation of hydroxylamine can yield N-monoalkylated products under specific conditions, particularly with sterically demanding alkylating agents. thieme-connect.de For instance, the reaction of bulky organic halides like triarylmethyl chlorides with hydroxylamine can selectively produce N-(triphenylmethyl)hydroxylamine. thieme-connect.de

Another approach involves the reaction of epoxides with hydroxylamine. The treatment of styrene (B11656) oxide with an excess of hydroxylamine in ethanol (B145695) results in the formation of isomeric hydroxylamines. thieme-connect.de Similarly, aryl glycidyl (B131873) ethers react with hydroxylamine to yield 3-(aryloxy)-1-(hydroxyamino)propan-2-ols, which are valuable pharmacophores. thieme-connect.de

Alkylation of Protected Hydroxylamines (e.g., O,N-Diprotected Hydroxylamines, N-(Benzyloxy)-4-toluenesulfonamide)

To overcome the challenges of selectivity in direct alkylation, the use of protected hydroxylamines is a widely adopted strategy. organic-chemistry.org Various protecting groups can be employed to block either the nitrogen or the oxygen atom, directing the alkylation to the desired position. thieme-connect.com

One method involves the alkylation of O,N-diprotected hydroxylamines. thieme.de Another common precursor is N-hydroxyphthalimide, which can be alkylated with alcohols under Mitsunobu conditions, followed by hydrazinolysis to release the desired aminooxy compound. nih.govgoogle.com A more recent development utilizes ethyl N-hydroxyacetimidate, which can be alkylated with methanesulfonates of alcohols, offering a high-yield alternative to the Mitsunobu reaction. nih.gov

A versatile two-step procedure for preparing β-hydroxy O-alkyl hydroxylamines involves the base-mediated ring opening of epoxides with acetophenone (B1666503) oxime. The resulting oxime is then cleaved using 2,4-dinitrophenylhydrazine (B122626) in an acidic medium to furnish the hydroxylamine, which can be protected in situ. thieme-connect.com

Reductive Strategies for Aminooxy Moiety Formation

Reductive methods provide a powerful alternative for the synthesis of hydroxylamines, often starting from oximes or α-oxocarboxylic acids. These strategies typically offer good control over the reaction and can be highly selective.

Reduction of Oximes (e.g., using Borohydride (B1222165), Cyanoborohydride, Pyridine–Borane)

The selective reduction of oximes to N-monosubstituted hydroxylamines is a well-established method. Various reducing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity.

Lithium Borohydride : This reagent effectively reduces aldoximes and cyclic ketoximes to the corresponding N-monosubstituted hydroxylamines at room temperature in good yields (65-93%). koreascience.kr However, the reduction of aromatic oximes is often sluggish and may lead to a mixture of hydroxylamines and amines. koreascience.kr

Sulfurated Sodium Borohydride : This reagent can reduce oximes to either the corresponding amine or, under controlled conditions, the intermediate hydroxylamine. cdnsciencepub.comcdnsciencepub.com The outcome depends on factors such as steric hindrance, temperature, and reaction time. cdnsciencepub.com

Pyridine–Borane : Pyridine-borane is a mild and selective reagent for the reduction of oximes to hydroxylamines. oup.com A key advantage is its compatibility with other functional groups like esters, nitriles, and nitro groups. oup.com

Sodium Cyanoborohydride : This reagent is particularly useful for the diastereoselective reduction of oximes, as demonstrated in the synthesis of functionalized cyclopentanes. uc.pt

The table below summarizes the use of different borohydride reagents for the reduction of oximes to hydroxylamines.

| Reducing Agent | Substrate Scope | Reaction Conditions | Yield (%) | Reference |

| Lithium Borohydride | Aldoximes, Cyclic Ketoximes | Room Temperature | 65-93 | koreascience.kr |

| Sulfurated Sodium Borohydride | Aromatic and Aliphatic Oximes | Controlled Temperature and Time | Varies | cdnsciencepub.comcdnsciencepub.com |

| Pyridine-Borane | Oximes with various functional groups | Mild | Good | oup.com |

| Sodium Cyanoborohydride | (E)-Oximes | Acetic acid, Room Temperature | 75-95 | uc.pt |

Reductive Hydroxyamination of α-Oxocarboxylic Acids

Reductive amination is a powerful tool for the synthesis of amino acids and their derivatives from α-keto acids. libretexts.org This concept can be extended to the synthesis of hydroxylamines through a process known as reductive hydroxyamination. While direct literature on the reductive hydroxyamination of α-oxocarboxylic acids to form compounds structurally similar to 1-(aminooxy)propan-2-ol is not abundant in the provided search results, the principle of reductive amination of α-keto acids is well-established. libretexts.org This process typically involves the reaction of the keto acid with an amine in the presence of a reducing agent. wikipedia.org

Ring-Opening and Addition Reactions

Ring-opening reactions of strained heterocyclic compounds and addition reactions to multiple bonds offer alternative pathways to introduce the aminooxy functionality.

The reaction of epoxides with hydroxylamine or its derivatives is a key example of a ring-opening strategy, as discussed in section 2.1.1. thieme-connect.de Another approach involves the reaction of aminooxy compounds with carbonyl groups to form oxime ethers, a process known as oximation. louisville.edu This reaction is fundamental in bioconjugation and can be considered an addition reaction to the carbonyl double bond.

More complex strategies can involve the ring-opening of N-carboxyanhydrides (NCAs) functionalized with aminooxy groups to create polypeptides that can be subsequently modified. chemrxiv.org Additionally, the opening of thiazolidine (B150603) rings assisted by an aminooxy group has been reported, leading to oxime ligation. rsc.org

Reaction of Epoxides with Hydroxylamine Derivatives (e.g., Aryl Glycidyl Ethers)

A primary and versatile method for the synthesis of β-hydroxy O-alkyl hydroxylamines, including this compound analogs, involves the ring-opening of epoxides. thieme-connect.comorganic-chemistry.orggrowingscience.com This reaction leverages the nucleophilic character of hydroxylamine derivatives to attack the epoxide ring, leading to the formation of the desired aminooxy alcohol.

The process typically involves a two-step procedure. thieme-connect.com First, a base-mediated ring-opening of an epoxide is carried out with an oxime, such as acetophenone oxime. This step is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the epoxide. thieme-connect.com The resulting oxime intermediate is then cleaved to yield the free hydroxylamine. A common method for this cleavage utilizes 2,4-dinitrophenylhydrazine in an acidic medium. thieme-connect.com The resulting hydroxylamine can be isolated or protected in situ with various protecting groups, such as Fmoc, Cbz, or Alloc, to facilitate purification and further synthetic manipulations. thieme-connect.com

This methodology has been successfully applied to a range of terminal epoxides, demonstrating its versatility in preparing a variety of β-hydroxy O-alkyl hydroxylamines. thieme-connect.com For instance, the reaction of various epoxides with acetophenone oxime followed by cleavage has been shown to produce the corresponding aminooxy alcohols in good yields. thieme-connect.com

Addition to Multiple Bonds for Aminooxy Formation

The formation of the aminooxy group can also be accomplished through addition reactions to multiple bonds. This approach is particularly useful for introducing the aminooxy functionality into molecules containing carbon-carbon double or triple bonds. nih.gov While direct addition of hydroxylamine itself can be challenging, more complex strategies involving multi-step sequences are often employed. For example, C-allyl glucosides can be converted to α-C-glycosyl aminooxy acid derivatives through a sequence of dihydroxylation, selective tritylation, a Mitsunobu reaction with N-hydroxyphthalimide (PhthNOH), detritylation, and oxidation. nih.gov

Nitrone-Mediated Synthetic Pathways

Nitrones, which are N-oxides of imines, serve as valuable intermediates in the synthesis of aminooxy compounds. wikipedia.orgsemanticscholar.orgsci-hub.se These pathways offer alternative routes to access these molecules, often with a high degree of control over stereochemistry.

Selective N-Alkylation of Oximes to Nitrones and Subsequent Hydrolysis

One common nitrone-based strategy involves the selective N-alkylation of oximes. wikipedia.orgacs.org While the alkylation of oximes can, in principle, lead to both N- and O-alkylation, specific conditions can favor the formation of the nitrone (N-alkylation). wikipedia.orgacs.org For instance, palladium catalysis can be employed to selectively direct the allylic substitution of oximes to the nitrogen atom, forming N-allylated nitrones. acs.org These nitrone intermediates can then be hydrolyzed under acidic conditions to yield the corresponding N-hydroxylamine, which is a tautomer of the aminooxy compound. wikipedia.org The ease of hydrolysis makes nitrones useful precursors for generating aminooxy functionalities. wikipedia.org

Mitsunobu Reaction-Based Syntheses of Aminooxy Alcohols

The Mitsunobu reaction provides a powerful and stereospecific method for the synthesis of aminooxy alcohols from their corresponding diols. louisville.eduorganic-chemistry.orgscribd.commdpi.com This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including the aminooxy group, with inversion of configuration at the reacting stereocenter. organic-chemistry.orgmdpi.com

The reaction typically involves the activation of an alcohol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmdpi.com The activated alcohol is then displaced by a suitable nucleophile. For the synthesis of aminooxy compounds, N-hydroxyphthalimide is a commonly used nucleophile. nih.govlouisville.edu The resulting phthalimide (B116566) derivative can then be cleaved, typically by hydrazinolysis, to liberate the desired aminooxy group. louisville.edu

A notable application of this method is the synthesis of aminooxy functionalized molecules on a solid phase. A polymer-supported N-hydroxyphthalimide can be used in a Mitsunobu reaction, which simplifies the purification process as the excess reagents and byproducts can be easily removed by filtration. louisville.edu

Organocatalytic and Asymmetric Synthetic Routes

In recent years, the development of organocatalytic asymmetric methods has provided elegant and highly enantioselective routes to chiral aminooxy compounds. mdpi.comtohoku.ac.jpnih.govsci-hub.se These reactions utilize small organic molecules as catalysts to control the stereochemical outcome of the transformation.

A prominent example is the direct α-aminooxylation of aldehydes and ketones. tohoku.ac.jpnih.gov Proline and its derivatives have emerged as highly effective catalysts for these reactions. mdpi.comtohoku.ac.jp For instance, L-proline can catalyze the direct asymmetric α-aminooxylation of aldehydes with nitrosobenzene, affording α-aminooxy aldehydes with excellent enantioselectivity. tohoku.ac.jp This reaction has been successfully applied to a variety of aldehydes, including linear, branched, and aromatic substrates. tohoku.ac.jp Similarly, the proline-catalyzed α-aminooxylation of ketones provides a direct route to chiral α-aminooxy ketones. nih.gov

These organocatalytic methods offer a significant advantage as they often proceed under mild conditions and provide access to enantiomerically enriched products from simple starting materials. The resulting α-aminooxy carbonyl compounds are versatile intermediates that can be further transformed into a range of valuable chiral building blocks. nih.gov

Specialized Approaches for Derivatized Aminooxy Compounds

The synthesis of derivatized aminooxy compounds often requires specialized approaches tailored to the specific functionality being introduced. These methods are crucial for creating bifunctional linkers, probes, and other complex molecules for applications in chemical biology and drug discovery. louisville.edud-nb.info

One strategy involves the use of pre-functionalized aminooxy reagents. For example, (aminooxy)acetic acid can be used to introduce an aminooxyacetyl group onto a peptide. d-nb.info In solid-phase peptide synthesis, this can be achieved by coupling Boc-Aoa-OPcp to the resin-bound peptide. d-nb.info A key challenge in this approach is the sensitivity of the aminooxy group to carbonyl compounds. To address this, free (aminooxy)acetic acid can be used as a "carbonyl capture" reagent during the final cleavage step to protect the desired product. d-nb.info

Another approach involves the synthesis of aminooxy-containing linkers with specific properties. For instance, linkers containing a thiol-terminated hydrophobic domain and an aminooxy-terminated polyethylene (B3416737) glycol (PEG) domain have been prepared. louisville.edu The synthesis of such molecules typically involves a multi-step sequence to assemble the different components. The aminooxy group can then be used for conjugation to aldehyde-functionalized molecules. louisville.edu

Synthesis of Aminooxy-Containing Phosphoramidites

The synthesis of oligonucleotides with modified functionalities is a significant area of chemical and biological research. One key development in this field is the creation of aminooxy-functionalized oligonucleotides, which can be achieved through the use of specialized phosphoramidite (B1245037) reagents. nih.govacs.org

Three novel phosphoramidites, each featuring a phthaloyl-protected aminooxy tail, have been developed for use in automated oligonucleotide synthesis. nih.govacs.org The synthesis process involves the standard automated solid-phase synthesis of the oligonucleotide chain. Following the chain assembly, the phthaloyl protecting group on the aminooxy function is selectively removed using hydrazinium (B103819) acetate. nih.govacs.org This deprotection step is crucial as it reveals the reactive aminooxy group.

A key advantage of this methodology is the stability of the standard succinyl linker under these deprotection conditions. nih.gov This stability allows for on-support derivatization of the tethered oligonucleotide. For instance, the newly exposed aminooxy group can be reacted with aldehydes, such as pyrene (B120774) carbaldehyde or cis-retinal, to form oxime conjugates directly on the solid support. nih.gov The final, fully deprotected conjugate is then released from the support by standard ammonolysis. nih.gov

Alternatively, the crude oligonucleotide bearing the aminooxy tether can be immobilized on polymer particles that have aldehyde or epoxide groups on their surface. nih.gov These immobilized oligonucleotides have been demonstrated to be effective probes in mixed-phase hybridization assays. nih.gov The use of a 5'-aminooxy-modifier, such as the 5'-Aminooxy Modifier 11 CE-Phosphoramidite, is well-established for applications like peptide-oligonucleotide conjugation via oxime ligation, attachment to solid supports, and head-to-tail cyclization of oligonucleotides. biosearchtech.com

Table 1: Examples of Aminooxy-Containing Phosphoramidite Applications

| Application | Description | Reference |

|---|---|---|

| On-Support Derivatization | The support-bound oligonucleotide is converted to a pyrene oxime conjugate by reacting with pyrene carbaldehyde. | nih.gov |

| Immobilization | Crude aminooxy-tethered oligonucleotide is attached to polymer particles with aldehyde or epoxide groups. | nih.gov |

Preparation of Photo-Caged Aminooxy Alkanethiols

The synthetic strategy for this photolabile alkanethiol involves several key transformations. nih.gov One approach utilizes a 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) moiety as the photo-caged group, which does not produce an aldehyde byproduct upon photodeprotection, thus avoiding unwanted side reactions. researchgate.net The synthesis can be initiated from triethylene glycol and 11-bromo-1-undecene (B109033) to form a triethylene glycol alkene. nih.gov This is followed by a Mitsunobu reaction with N-hydroxyphthalimide using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to introduce the protected aminooxy group. nih.gov

The resulting molecule can then be further functionalized. For instance, the terminal alkene can be converted to a thioacetate, which is subsequently deprotected to yield the final thiol. researchgate.net This thiol can then be used to form a self-assembled monolayer on a gold surface. nih.govrsc.org The presence of the SAM can be confirmed by techniques such as contact angle goniometry and infrared spectroscopy. nih.gov

Upon exposure to 365 nm light, the photo-caged group is cleaved, revealing the reactive aminooxy groups on the surface. nih.gov The successful deprotection and subsequent availability of the aminooxy groups have been confirmed by the conjugation of a ketone-containing small molecule, ethyl levulinate, to the surface via oxime bond formation. nih.govrsc.org

Table 2: Characterization of Photo-Caged Aminooxy Alkanethiol SAM

| Analysis Technique | Observation | Confirmation | Reference |

|---|---|---|---|

| Contact Angle Goniometry | Change in surface wettability after SAM formation and deprotection. | Successful formation and modification of the monolayer. | nih.gov |

| FT-IR Spectroscopy | Presence of characteristic peaks for the SAM and their disappearance/appearance after photolysis. | Confirmation of SAM formation and photo-deprotection. | nih.govrsc.org |

Synthesis of Stable Isotope-Labeled Aminooxy Reagents

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules and for quantitative analysis in mass spectrometry. chempep.com The synthesis of stable isotope-labeled aminooxy reagents allows for the specific derivatization and analysis of carbonyl-containing compounds. louisville.edu

One class of such reagents is the aminooxyethyl propionate (B1217596) (AEP) reagents, which are synthesized in a three-step process. louisville.edu These reagents are designed for multiplexed gas chromatography-mass spectrometry (GC-MS) analysis of small molecule carbonyl compounds. louisville.edu The AEP reagents possess two key features: an aminooxy moiety for reacting with carbonyls and a propionate ester moiety that generates a reporter isotope-labeled mass spectral tag in the form of an ethyl carbenium ion. louisville.edu

Another example is the development of the novel thiol-group-selective bifunctional 18F-labeling agent, N-[6-(4-[18F]fluoro-benzylidene)aminooxyhexyl]maleimide ([18F]FBAM). nih.gov The precursor, N-(6-aminoxyhexyl)maleimide, which contains both a thiol-reactive maleimide (B117702) group and a carbonyl-reactive aminooxy group, is prepared in three steps with a total chemical yield of 59%. nih.gov This precursor is then radiolabeled with 4-[18F]fluorobenzaldehyde to produce [18F]FBAM in a radiochemical yield of 29%. nih.gov This reagent has been successfully used for the labeling of thiol-containing biomolecules like the tripeptide glutathione (B108866) and apolipoproteins of human low-density lipoprotein (LDL). nih.gov

These labeled aminooxy reagents provide a versatile platform for a range of applications, from metabolite profiling to the development of radiopharmaceuticals for in vivo imaging. louisville.edunih.gov

Table 3: Examples of Stable Isotope-Labeled Aminooxy Reagents

| Reagent | Label | Application | Reference |

|---|---|---|---|

| Aminooxyethyl Propionate (AEP) | Stable isotopes (e.g., ¹³C, ²H) | Multiplexed GC-MS analysis of carbonyl compounds. | louisville.edu |

Domino Cyclization Reactions to Form Oxazolo[3,4-b]pyridazin-7-ones

Domino reactions, also known as cascade or tandem reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation. These reactions are highly efficient as they reduce the number of separate synthetic steps, purifications, and the amount of waste generated.

A novel domino cyclization has been developed for the synthesis of oxazolo[3,4-b]pyridazin-7-ones. researchgate.netacs.org This reaction involves the one-pot cyclization of dilithiated hydrazones with epibromohydrin (B142927). researchgate.netacs.org The reaction of dilithiated oximes with epibromohydrin provides a convenient and regioselective route to 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines. researchgate.netacs.org However, when dilithiated hydrazones are used instead of oximes, the reaction proceeds through a different pathway to afford the oxazolo[3,4-b]pyridazin-7-ones. researchgate.netacs.org

This domino reaction represents an efficient method for constructing this specific heterocyclic ring system. researchgate.net The development of such novel cyclization strategies is of significant interest in synthetic organic chemistry for the creation of complex molecular architectures from simple starting materials. Domino reactions are also utilized in the synthesis of other heterocyclic systems, such as 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones from the reaction of propargyl bromides with thioureas or thiopyrimidinones under microwave irradiation. organic-chemistry.org Furthermore, unexpected domino reactions can sometimes be discovered, as was the case during the synthesis of N-1 substituted pyrazolo[3,4-b]quinoline derivatives, which led to an intramolecular cyclization and phosphonylation, forming a new tetracyclic ring system. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 11-bromo-1-undecene |

| 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) |

| 4-[18F]fluorobenzaldehyde |

| 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines |

| Aminooxyethyl propionate (AEP) |

| cis-retinal |

| Diisopropyl azodicarboxylate (DIAD) |

| Epibromohydrin |

| Ethyl levulinate |

| Glutathione |

| N-(6-aminoxyhexyl)maleimide |

| N-[6-(4-[18F]fluoro-benzylidene)aminooxyhexyl]maleimide ([18F]FBAM) |

| N-hydroxyphthalimide |

| Oxazolo[3,4-b]pyridazin-7-ones |

| Pyrene carbaldehyde |

| Triethylene glycol |

Applications in Organic Synthesis and Chemical Biology

1-(Aminooxy)propan-2-ol as a Versatile Building Block in Organic Synthesis

This compound is recognized by researchers as a valuable building block for the synthesis of more complex molecules. smolecule.com Its utility stems from its bifunctional nature, containing both an aminooxy and a secondary alcohol group, which can be chemoselectively addressed to construct sophisticated molecular frameworks. smolecule.comlookchem.com This dual functionality allows for its incorporation into larger structures through various reactions, making it a key intermediate in the synthesis of fine chemicals and potential pharmaceutical compounds.

The presence of distinct reactive sites in this compound allows for its use in the stepwise assembly of complex molecules. The aminooxy group (-ONH₂) provides a highly nucleophilic center that reacts selectively with carbonyl compounds like aldehydes and ketones to form stable oxime ethers. louisville.edunih.gov This reaction, known as oximation, is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. louisville.edu The hydroxyl group (-OH) can undergo a separate set of reactions, such as esterification or etherification, allowing for the attachment of other molecular fragments. This orthogonal reactivity is instrumental for researchers in creating complex molecules designed to study biological processes or for the development of new therapeutic agents. smolecule.com

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for several classes of these ring systems.

Oxazolidines: The 1,2-amino alcohol substructure within this compound is the key feature for the synthesis of oxazolidine (B1195125) rings. The condensation reaction between an amino alcohol and an aldehyde or ketone is a common method for forming 1,3-oxazolidines. scirp.org In a similar fashion, the amino and hydroxyl groups of this compound can react with a carbonyl compound to yield a substituted oxazolidine, which retains the aminooxy functionality for further chemical modification. Microwave-assisted syntheses in the presence of air have been shown to be an efficient method for producing oxazolidines from aldehydes and amino alcohols. scirp.orgscirp.org

Oxazines: Oxazines, six-membered heterocyclic rings containing one oxygen and one nitrogen atom, are another class of compounds accessible from aminooxy precursors. ijnc.ir Specifically, 1,2-oxazines can be synthesized through various cyclization strategies. For example, the treatment of a compound like 4-(aminooxy)butan-1-ol with benzenesulfonyl chloride results in an intramolecular cyclization to form a protected 1,2-oxazinane. researchgate.net The structure of this compound provides the necessary functionalities for analogous intramolecular or intermolecular reactions to form oxazine (B8389632) derivatives, which are scaffolds found in many biologically active molecules. researchgate.netnih.gov

4H-1,2-Benzoxazines: A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been developed. researchgate.net Although this class of compounds represents a fundamental oxazine structure, general synthetic routes were not well-established previously. researchgate.net These syntheses highlight the utility of precursors that can form the core N-O bond within the heterocyclic system, a role for which aminooxy-containing molecules are well-suited.

The synthesis of 4H-1,2-benzoxazines from appropriate precursors is a direct method for creating oxygen-functionalized aromatic compounds. researchgate.net These structures are valuable intermediates in organic synthesis. researchgate.net The atmospheric oxidation of aromatic hydrocarbons is also a known route to forming highly oxygenated molecules, which are important precursors for secondary organic aerosols. copernicus.org Synthetic methods that introduce oxygen-containing heterocycles onto an aromatic core provide a controlled way to access these types of functionalized molecules.

| Application of this compound | Description | Resulting Structures |

| Building Block | Used as a starting material for more complex molecules due to its bifunctional (aminooxy and hydroxyl) nature. | Complex organic molecules, potential pharmaceuticals. |

| Heterocycle Precursor | Provides the core atoms for the synthesis of various nitrogen- and oxygen-containing rings. | Oxazolidines, Oxazines, 4H-1,2-Benzoxazines. |

| Functionalization | Enables the introduction of the -O-N- linkage and hydroxyl groups into other molecules. | Oxime ethers, functionalized aromatic compounds. |

Aminooxy Compounds as Chemical Reagents

The unique reactivity of the aminooxy group makes the entire class of aminooxy compounds powerful tools in modern organic chemistry and chemical biology. Their enhanced nucleophilicity compared to simple amines, a phenomenon known as the "alpha effect," allows for highly selective reactions. acs.orgnih.gov

Aminooxy compounds are effective reagents for converting aldehydes into nitriles, a fundamental transformation in organic synthesis. Nitriles are key components of many biologically active natural products and serve as important synthetic intermediates.

One prominent method involves the use of an aminooxy-containing reagent like O-(diphenylphosphinyl)hydroxylamine (DPPH). louisville.edulouisville.edu The reaction proceeds via a one-pot process where the aldehyde first reacts with DPPH to form an activated oxime ether. This intermediate then undergoes fragmentation to yield the corresponding nitrile in a smooth and chemoselective manner. louisville.edulouisville.edu This transformation has been successfully applied to a wide range of aldehydes. louisville.edu

Another approach utilizes hydroxylamine (B1172632) hydrochloride in the presence of a catalyst such as ferric hydrogen sulfate (B86663) (FHS). The aldehyde reacts with hydroxylamine to form an oxime, which is then dehydrated by the acidic catalyst to furnish the nitrile. This method is noted for its efficiency and use of a heterogeneous, recyclable catalyst.

| Aldehyde Substrate | Reagent/Catalyst | Product | Yield |

| Aromatic Aldehydes | O-(diphenylphosphinyl)hydroxylamine (DPPH) | Aromatic Nitriles | Good to Excellent |

| Various Substituted Aldehydes | Hydroxylamine Hydrochloride / Fe(HSO₄)₃ | Corresponding Nitriles | Good to Excellent |

In chemical biology, particularly in the synthesis of peptides and proteins, the selective formation of bonds is crucial. Aminooxy compounds play a significant role in a powerful ligation (joining) technique known as oxime ligation. acs.orgiris-biotech.de This method is considered a type of "click chemistry" because the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) is fast, selective, and produces a stable oxime bond with only water as a byproduct. louisville.edu

The aminooxy group acts as a potent nucleophile, often more reactive than a primary amine, and its lower basicity allows it to remain unprotonated and reactive under milder pH conditions. nih.govku.edu This chemoselectivity enables the joining of large, complex biomolecules, such as peptide fragments, without affecting other functional groups present in the molecules. iris-biotech.de For instance, a peptide synthesized with a terminal aminooxy group can be selectively ligated to another peptide or a molecule containing an aldehyde or ketone group. iris-biotech.deiris-biotech.de This strategy has been used to create large proteins from smaller, synthesized fragments and to prepare cyclic peptides, whose constrained structures are often essential for biological activity. iris-biotech.de

Reagents for Site-Specific Conjugation via Oxime Bonds

This compound is a bifunctional molecule whose utility in site-specific conjugation stems from the reactivity of its aminooxy group (-ONH₂). This functional group reacts specifically and efficiently with aldehydes and ketones to form stable oxime bonds (C=N-O). nih.gov This reaction, known as oximation, is a cornerstone of chemoselective ligation chemistry because the participating functional groups are generally absent in naturally occurring biomolecules, thus preventing non-specific side reactions—a property known as bioorthogonality. glenresearch.com

The formation of the oxime linkage is highly reliable and can proceed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. glenresearch.com The kinetics of oxime conjugation, however, can be influenced by several factors, including pH and the presence of a catalyst. While the reaction can occur at neutral pH (7.4), it is often slower than at mildly acidic conditions (pH 4.5). glenresearch.com To accelerate the reaction at physiological pH, nucleophilic catalysts are often employed. Aniline was historically used, but recent studies have identified 5-methoxyanthranilic acid (5MA) as a more effective catalyst that can be used at lower concentrations. glenresearch.com

Research has also shown that the structure of the carbonyl-containing partner significantly impacts the reaction rate. For instance, conjugations involving alkyl aldehydes, such as nonanal (B32974), proceed much more rapidly than those with aryl aldehydes like cinnamaldehyde (B126680). glenresearch.com In one study, the reaction of an aminooxy-modified oligonucleotide with nonanal was 95% complete within one hour, whereas the reaction with cinnamaldehyde required 24 hours to achieve a similar yield under catalytic conditions. glenresearch.com

| Reaction Condition | Time | Nonanal (Alkyl Aldehyde) | Cinnamaldehyde (Aryl Aldehyde) |

| No Catalyst | 1 hour | 82.0% | 3.4% |

| 24 hours | 92.7% | 72.4% | |

| With 5MA Catalyst | 1 hour | 85.7% | 12.5% |

| 24 hours | 92.2% | 94.6% |

This table presents the percentage completion of an oxime conjugation reaction between an aminooxy-modified oligonucleotide and two different aldehydes, with and without the presence of a 5-methoxyanthranilic acid (5MA) catalyst at room temperature. glenresearch.com

Chemical Biology Applications

Fabrication of Bioactive Arrays and Protein Immobilization

The specific and stable nature of oxime bond formation makes aminooxy compounds like this compound valuable reagents for the fabrication of bioactive arrays and the immobilization of proteins onto surfaces. researchgate.net This technology is critical for developing high-throughput screening methods for biomarker discovery and diagnostics. nih.gov The general strategy involves functionalizing a surface, such as a gold slide or polymer film, with aminooxy groups to create a "reactive handle." researchgate.net

Proteins or other biomolecules of interest, which have been engineered or chemically modified to contain a ketone or aldehyde group, can then be covalently attached to the surface in a site-specific manner. researchgate.net This method offers significant advantages over non-specific adsorption, which can lead to protein denaturation and loss of function. nih.gov

Several advanced techniques leverage this chemistry:

Self-Assembled Monolayers (SAMs): Aminooxy-terminated alkane thiols can form well-ordered SAMs on gold surfaces. nih.govresearchgate.net These surfaces provide a defined platform for immobilizing ketone-modified biomolecules. For example, researchers have successfully immobilized ketone-decorated gold colloids onto aminooxy-functionalized SAMs. researchgate.net

Photolithography: To achieve spatial control over protein immobilization, photo-caged aminooxy compounds have been developed. nih.gov These compounds feature a photolabile protecting group, such as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), which renders the aminooxy group inert. nih.govresearchgate.net Upon exposure to UV light, the protecting group is cleaved, revealing the aminooxy group only in the irradiated areas. nih.gov This allows for the precise patterning of proteins onto a surface, creating microarrays for multiplexed analysis. researchgate.net

The successful conjugation of molecules like ethyl levulinate to these photo-deprotected surfaces, confirmed by the appearance of an oxime bond stretch (C=N) in IR spectroscopy, validates the utility of this approach for creating complex bioactive surfaces. nih.gov

Modulators of Chemical Reactions Involving Carbonyl and Hydroxylamine Compounds

The aminooxy group is a powerful tool for modulating biological processes that involve reactions with carbonyl compounds. A prominent example is the inhibition of enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor that contains a reactive aldehyde group. nih.gov

Ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a target in cancer therapy, is potently inhibited by aminooxy compounds. nih.govresearchgate.net A close analog of this compound, 1-amino-oxy-3-aminopropane (APA), serves as a classic example of this mechanism. nih.gov The aminooxy group of APA attacks the aldehyde of the PLP cofactor within the ODC active site. nih.gov This forms an exceptionally stable, covalent oxime adduct that cannot be processed by the enzyme, effectively locking it in an inhibited state. nih.gov

This mechanism explains the high potency of APA as an ODC inhibitor. nih.gov X-ray crystallography has confirmed the formation of this covalent APA-PLP oxime in the enzyme's catalytic site. nih.gov This interaction demonstrates how an aminooxy-containing small molecule can act as a potent modulator of a key enzymatic reaction by irreversibly trapping a carbonyl-containing cofactor.

| Interacting Component | Role in Inhibition |

| Aminooxy Group (of APA) | Forms a covalent oxime bond with the aldehyde of the PLP cofactor. nih.gov |

| PLP Cofactor | Becomes irreversibly bound to the inhibitor, preventing its participation in the catalytic cycle. nih.gov |

| ODC Active Site Residues | Make extensive interactions with the stable oxime adduct, anchoring it within the catalytic site. nih.gov |

This table summarizes the key molecular interactions involved in the inhibition of ornithine decarboxylase (ODC) by the aminooxy compound APA. nih.gov

Development of Research Tools for Biological Investigations

Owing to their unique reactivity, this compound and related compounds are versatile building blocks for creating sophisticated research tools to investigate biological systems. ontosight.ai Their applications range from enzyme inhibition to advanced protein labeling. ontosight.aincsu.edu

The development of potent enzyme inhibitors, such as the ODC inhibitors based on an aminooxy scaffold, provides chemical probes to study the roles of specific enzymes in disease pathways. nih.govresearchgate.net By inhibiting an enzyme like ODC, researchers can study the downstream effects on cellular processes like proliferation and polyamine metabolism, which are crucial in cancer biology. nih.gov

Furthermore, the aminooxy group serves as a versatile chemical handle for bioconjugation, enabling the synthesis of a wide array of research tools:

Protein Labeling: Unnatural amino acids containing aminooxy functionalities can be incorporated site-specifically into proteins. ncsu.edu This allows for the subsequent attachment of probes that contain a ketone or aldehyde, such as fluorescent dyes or affinity tags, enabling detailed studies of protein function, localization, and dynamics. ncsu.edu

Fluorescent Probes: Aminooxy-derivatized dyes can be synthesized to label proteins or other biomolecules that have been metabolically or genetically engineered to display a carbonyl group. ncsu.edu This provides a powerful method for visualizing biological processes in living cells.

The design and synthesis of these chemical tools are instrumental in advancing our understanding of complex biological systems at the molecular level. researchgate.net

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Mechanistic Elucidation

The primary biological activity of interest for aminooxy compounds is their ability to inhibit specific enzymes, most notably ornithine decarboxylase (ODC).

Inhibition of Ornithine Decarboxylase (ODC) by Aminooxy Analogs

Ornithine decarboxylase is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell proliferation. nih.govresearchgate.net Its inhibition is a key strategy for developing treatments for diseases characterized by rapid cell growth, such as cancer and certain infectious diseases. nih.govresearchgate.net Analogs of 3-aminooxy-1-propanamine have been identified as highly potent and selective inhibitors of ODC. nih.gov For instance, 1-amino-3-(aminooxy)-2-propanol has been shown to inhibit rat liver ODC with an IC50 in the nanomolar range. nih.gov

The potency of these inhibitors is significant. For example, 1-amino-oxy-3-aminopropane (APA) inhibits ODC at low nanomolar concentrations. portlandpress.com Some derivatives, like 3-(aminooxy)-2-fluoropropanamine, are even more potent, inhibiting ODC at concentrations three times lower than APA. nih.gov This high potency is a key feature of the aminooxy class of ODC inhibitors. acs.org

Structural Basis of ODC Binding and Inhibition: Covalent Oxime Formation with Pyridoxal (B1214274) 5-Phosphate (PLP)

The mechanism of ODC inhibition by aminooxy analogs involves a direct and stable interaction with the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP). nih.govportlandpress.comnih.gov ODC is a PLP-dependent enzyme, meaning it requires PLP for its catalytic activity. nih.govresearchgate.net In the active site of ODC, the aminooxy group of the inhibitor attacks the aldehyde group of PLP. nih.govportlandpress.com This reaction forms a highly stable covalent oxime bond. nih.govportlandpress.comnih.gov

The formation of this oxime is a critical step in the inhibition mechanism. nih.gov Unlike the normal Schiff base intermediate formed with the natural substrate ornithine, the oxime adduct is not susceptible to catalysis and effectively blocks the active site. nih.govportlandpress.com This stable covalent bond explains the high potency and often irreversible nature of inhibition by these compounds. nih.govnih.govresearchgate.net Recent crystallographic studies have unambiguously confirmed the presence of this covalent oxime between APA and PLP within the ODC catalytic site. nih.govnih.govresearchgate.net The aminooxy group's pKa of approximately 5 ensures it is largely unprotonated at physiological pH, making it highly reactive towards the PLP aldehyde. portlandpress.com

Competition with Substrate Binding at the Catalytic Site

Aminooxy analogs act as competitive inhibitors, vying with the natural substrate, ornithine, for the ODC active site. nih.gov The structural similarity of these inhibitors to putrescine, the product of the ODC-catalyzed reaction, facilitates their entry and binding within the catalytic pocket. portlandpress.com While they compete with ornithine, the subsequent formation of the stable oxime with PLP leads to a progressive and often irreversible inactivation of the enzyme. nih.gov Interestingly, in some cases, ornithine did not protect the enzyme from inhibition by APA, and the activity of the inhibited enzyme could not be restored by adding an excess of the substrate. msu.ru This underscores the potent and lasting nature of the inhibition.

Design Principles for New Enzyme Inhibitors Based on Aminooxy Structures

The understanding of the interaction between aminooxy compounds and ODC has laid the groundwork for the rational design of new and more effective enzyme inhibitors. nih.govresearchgate.net Key design principles focus on maintaining the crucial aminooxy group for PLP binding while modifying other parts of the molecule to enhance specificity, potency, and pharmacokinetic properties. acs.org182.160.97

One strategy involves maintaining a specific distance between a terminal basic amine and the less basic aminooxy group, mimicking the spacing found in the natural substrate ornithine. acs.org The introduction of conformational rigidity through cyclic structures is another approach aimed at increasing specificity for ODC over other PLP-dependent enzymes. acs.org Furthermore, modifications to the molecular backbone, such as the introduction of fluorine or hydroxyl groups, have been explored to improve inhibitory activity. nih.gov For example, the synthesis of 2-substituted 3-(aminooxy)propanamines led to the discovery of more potent inhibitors. nih.gov These design strategies leverage the established mechanism of covalent adduct formation with PLP to create superior therapeutic candidates. acs.org

Interactions with Other Biological Targets (e.g., Enzymes, Receptors)

While ODC is a primary target, the aminooxy functional group is a versatile pharmacophore that can interact with other biological molecules. Aminooxy compounds are known to be potent inhibitors of a range of pyridoxal-5-phosphate-dependent enzymes, including aminotransferases, serine hydroxymethyltransferase, and tyrosine decarboxylase. nih.govresearchgate.net

Beyond PLP-dependent enzymes, aminooxy analogs have been designed to target other receptors and enzymes. For example, sn-2-aminooxy analogs of lysophosphatidic acid (LPA) have been synthesized and shown to interact with LPA receptors, acting as agonists for LPA₁, LPA₂, and LPA₄ receptors, and as antagonists for the LPA₃ receptor. nih.govacs.org Additionally, some aminooxy compounds have shown inhibitory activity against diamine oxidase, although to a lesser extent than their inhibition of ODC. nih.gov The reactivity of the aminooxy group also makes these compounds useful in bioconjugation for attaching molecules to proteins. smolecule.com

Cellular and Pharmacological Relevance of Aminooxy Compounds

The potent enzyme inhibitory activity of aminooxy compounds translates into significant effects at the cellular level. By inhibiting ODC, these compounds deplete intracellular polyamine levels, specifically putrescine and spermidine, which in turn leads to the arrest of cell growth. nih.gov This antiproliferative effect has been observed in various cell lines, including human T24 bladder carcinoma cells and leukemia L1210 cells. nih.govnih.govacs.org

The antiproliferative activity of these compounds appears to be directly mediated by polyamine depletion, as cellular growth arrest can be reversed by the addition of spermidine. nih.gov Furthermore, cells selected for resistance to these inhibitors have shown amplification of ODC genes and overexpression of the corresponding message, further validating ODC as the primary target. nih.gov The ability of these compounds to inhibit cell proliferation underscores their potential as therapeutic agents in diseases characterized by excessive cell growth.

Antiproliferative Effects in Cell Culture Models (e.g., Human T24 Bladder Carcinoma Cells)

The antiproliferative properties of aminooxy compounds have been demonstrated in various cancer cell lines. While direct studies on 1-(aminooxy)propan-2-ol are limited, research on closely related analogs provides strong evidence of this activity. For instance, 1-Amino-3-(aminooxy)-2-propanol served as a foundational structure for the development of new inhibitors of ornithine decarboxylase (ODC), a critical enzyme in cell growth.

A derivative, 3-(aminooxy)-2-fluoropropanamine, was synthesized based on the 1-amino-3-(aminooxy)-2-propanol scaffold. This fluorinated analog proved to be a more potent antiproliferative agent than its parent compound, 3-(aminooxy)propanamine (APA), in studies involving human T24 bladder carcinoma cells. The T24 cell line, derived from a high-grade metastatic bladder cancer, is a widely used model in cancer research. ui.ac.idptfarm.pl The enhanced efficacy of the fluorinated derivative highlights the potential for structural modifications of the aminooxy propanol (B110389) backbone to improve anticancer activity. Other studies on T24 cells have shown that inhibiting various cellular pathways can suppress proliferation, underscoring the cell line's utility in screening potential anticancer agents. glpbio.comnih.gov

Impact on Endogenous ODC Activity and Polyamine Metabolism

The primary mechanism behind the antiproliferative effects of this compound analogs is the potent inhibition of ornithine decarboxylase (ODC). jfda-online.com ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. researchgate.net These small, positively charged molecules are essential for numerous cellular processes, including DNA stabilization, gene expression, and cell cycle progression, with their dysregulation being a hallmark of cancer. jfda-online.comresearchgate.net

1-Amino-3-(aminooxy)-2-propanol was found to inhibit rat liver ODC with a high potency, exhibiting an IC50 value in the nanomolar range. Similarly, the related compound 1-Amino-oxy-3-aminopropane (AOAP) acts as a reversible inhibitor of ODC in L1210 leukemia cells. Treatment with these inhibitors leads to a significant disruption of polyamine metabolism. uminho.pt

Key effects observed in cell culture models include:

Depletion of Intracellular Polyamines : Treatment with AOAP caused a marked decrease in the cellular levels of putrescine and spermidine.

Blockage of Cell Proliferation : A near-complete halt in the proliferation of L1210 cells was observed, an effect that could be reversed by supplying the cells with external putrescine or spermidine, confirming that the antiproliferative action was due to polyamine depletion.

Accumulation of Precursors : Inhibition of the polyamine pathway also leads to a significant accumulation of decarboxylated S-adenosylmethionine.

| Compound | Cell Line | Effect on ODC Activity | Impact on Polyamine Levels | Reference |

|---|---|---|---|---|

| 1-Amino-3-(aminooxy)-2-propanol | Rat Liver | Inhibition (IC50 in nM range) | Not specified | |

| 1-Amino-oxy-3-aminopropane (AOAP) | L1210 Leukemia | Reversible Inhibition | Depletion of Putrescine & Spermidine | |

| 3-(aminooxy)propanamine (APA) | Kelly Neuroblastoma | Inhibition | Reduction in Putrescine, Spermidine & Spermine | uminho.pt |

Pharmacophoric and Toxophoric Roles in Drug Development

In drug development, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that enables it to interact with a specific biological target. The aminooxy group (-ONH2) is a key pharmacophoric feature of this compound and its analogs. nih.gov

The reactivity of the aminooxy group allows it to form stable oxime bonds with aldehydes and ketones, including the pyridoxal 5'-phosphate (PLP) cofactor found in the active site of ODC and other PLP-dependent enzymes. jfda-online.comuminho.pt This ability to form covalent or tightly bound adducts with the enzyme's catalytic machinery is central to its potent inhibitory activity. jfda-online.comuminho.pt The propanol backbone serves as a scaffold, presenting the aminooxy group in a suitable orientation for binding within the enzyme's active site. nih.gov The hydroxyl group may also contribute to binding through hydrogen bond interactions.

While "toxophore" refers to the features of a molecule responsible for toxic effects, in the context of enzyme inhibitors, this is often mechanistically linked to the pharmacophore. The potent, often irreversible or slowly reversible, inhibition of essential enzymes like ODC is the basis of the compound's cytotoxic and antiproliferative effects on cancer cells. Therefore, the aminooxy group acts as both the primary pharmacophore for enzyme recognition and the toxophore responsible for cellular toxicity through the shutdown of the vital polyamine synthesis pathway.

Potential in Medicinal Chemistry for Therapeutic Agent Development

The potent activity of aminooxy compounds as ODC inhibitors makes them highly attractive for medicinal chemists developing new therapeutic agents, particularly for hyperproliferative diseases like cancer. jfda-online.com ODC is a clinically validated target, and the development of inhibitors more potent than existing drugs is an active area of research. jfda-online.comresearchgate.net

1-Amino-3-(aminooxy)-2-propanol has served as a lead compound for designing second-generation inhibitors with improved properties. By modifying the scaffold, as in the case of 3-(aminooxy)-2-fluoropropanamine, researchers have been able to enhance antiproliferative potency. The aminooxy functional group is a versatile building block, allowing for its incorporation into more complex molecules to target specific enzymes or to be used as a linker in bioconjugation strategies. nih.gov The exploration of these compounds continues to yield novel structures with significant potential for translation into clinical candidates. jfda-online.com

Role as Antioxidants in Biological Systems

While the primary biological activity of this compound and its close analogs is centered on enzyme inhibition, some related compounds containing amino or aminooxy groups have been investigated for antioxidant properties. Antioxidants are crucial for protecting biological systems from damage caused by reactive oxygen species (ROS) generated during normal metabolism.

Preliminary studies on other molecules containing an aminooxy group, such as 1-[(aminooxy)methyl]-4-methylbenzene, suggest they may possess antioxidant capabilities and have the potential to mitigate cellular oxidative stress. The mechanism often involves the ability of functional groups like hydroxyl (-OH) or amino (-NH2) groups to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov However, specific studies detailing the direct free-radical scavenging activity or the role of this compound as a primary antioxidant in biological systems are not extensively documented in the current literature. Its biological significance remains predominantly defined by its effects on polyamine metabolism.

Advanced Derivatization Strategies for Research Applications

Modification of Aminooxy Functionality for Conjugation

The primary aminooxy group of 1-(aminooxy)propan-2-ol is central to its role in conjugation chemistry. This functionality allows for chemoselective ligation with molecules containing aldehyde or ketone moieties, a reaction that is efficient and proceeds under mild aqueous conditions. This has been extensively applied in the synthesis of modified biomolecules.

The integration of aminooxy functionalities into oligonucleotides during solid-phase synthesis is a key strategy for producing modified nucleic acids. Novel phosphoramidites containing a protected aminooxy group are used in automated oligonucleotide synthesis. nih.gov Following the assembly of the oligonucleotide chain, the protecting group (such as a phthaloyl group) is removed, exposing the reactive aminooxy tail while the oligonucleotide remains attached to the solid support. nih.gov This on-support derivatization allows for the subsequent conjugation of the oligonucleotide with various reporter molecules, such as pyrene (B120774) carbaldehyde or cis-retinal, to form oxime conjugates. nih.gov The final deprotection step then releases the fully deprotected and conjugated oligonucleotide into solution. nih.gov This method provides a robust way to introduce specific functionalities at defined positions within an oligonucleotide sequence. nih.govresearchgate.netacs.org

| Reagent/Building Block | Application | Key Feature |

| Phthaloyl-protected aminooxy phosphoramidites | Automated oligonucleotide synthesis | Enables introduction of a reactive aminooxy group for on-support conjugation. nih.gov |

| Pyrene carbaldehyde | On-support conjugation to aminooxy-oligonucleotides | Forms a fluorescent pyrene oxime conjugate. nih.gov |

| cis-Retinal | On-support conjugation to aminooxy-oligonucleotides | Forms a retinal oxime conjugate. nih.gov |

| Branching phosphoramidites with protected aminooxy functions | Synthesis of oligonucleotide glycoconjugates | Allows for the attachment of multiple glycoclusters via oxime linkage. researchgate.netacs.org |

This table summarizes reagents used in the on-support derivatization of oligonucleotides, enabling specific conjugation.

The aminooxy group also facilitates the attachment of synthesized oligonucleotides to polymeric supports after the main synthesis is complete. nih.gov This postsynthetic strategy involves reacting the crude aminooxy-tethered oligonucleotide with a polymer that has been pre-functionalized with reactive groups. nih.gov This approach is valuable for creating materials with specific biological activities, where the polymer acts as a scaffold. nih.gov Techniques like controlled radical polymerization can be combined with post-polymerization modification of precursor polymers to introduce a variety of functional groups, enabling the creation of advanced drug carriers and materials for immunotherapy. researchgate.net

A significant application of aminooxy-functionalized molecules is their immobilization onto microscopic polymer particles. This is achieved by reacting the aminooxy group with aldehyde or epoxide groups present on the surface of the particles. nih.gov This method has been successfully used to anchor aminooxy-tethered oligonucleotides to polymer beads, creating probes for mixed-phase hybridization assays. nih.gov Functional polymer brushes, often synthesized via surface-initiated atom transfer radical polymerization (ATRP), can be tailored to present a high density of these aldehyde or epoxide groups, providing a versatile platform for the covalent attachment of biomolecules. researchgate.net The high reactivity of the epoxide group, in particular, allows for efficient ring-opening reactions with nucleophiles like the aminooxy group under moderate conditions. researchgate.net

| Linker Group on Support | Reactive Partner on Molecule | Application |

| Aldehyde | Aminooxy | Immobilization of oligonucleotides to polymer particles for hybridization assays. nih.gov |

| Epoxide | Aminooxy | Covalent attachment of biomolecules to functionalized polymer surfaces. nih.govresearchgate.net |

This table details the linker groups used for immobilizing aminooxy-functionalized molecules onto polymeric supports.

In the development of antibody-drug conjugates (ADCs), the linker that connects the antibody to the cytotoxic payload is a critical component influencing the ADC's stability and efficacy. nih.gov Derivatives of this compound are utilized in the construction of these linkers. For instance, Boc-aminooxy-ethyl-SS-propanol is a cleavable ADC linker that incorporates the aminooxy functionality for conjugation. glpbio.cominvivochem.com The aminooxy group allows for specific attachment to a payload, while other parts of the linker connect to the antibody. nih.gov The design of such linkers, whether cleavable or non-cleavable, is crucial for the controlled release of the drug at the target site. nih.govbroadpharm.com

Strategies for Analytical Enhancement

Chemical derivatization is a powerful tool in analytical chemistry to improve the detection and separation of analytes. researchgate.net The aminooxy group of this compound and its derivatives is exploited to tag molecules, enhancing their detectability in various analytical techniques.

The reaction of aminooxy compounds with aldehydes and ketones to form stable oximes is a cornerstone of derivatization strategies for spectroscopic and chromatographic analysis. acs.org This process is frequently used to improve the detection characteristics of carbonyl compounds in liquid chromatography-mass spectrometry (LC-MS). researchgate.netlouisville.edu Derivatization can enhance ionization efficiency, improve chromatographic separation from interfering substances, and introduce specific fragmentation patterns for sensitive detection by tandem mass spectrometry (MS/MS). researchgate.netgoogle.com

For example, ¹⁵N-labeled aminooxy probes, such as ¹⁵N-QDA (N-(2-¹⁵N-aminooxyethyl)-N,N-dimethyl-1-dodecylammonium), are used to react with carbonyl-containing metabolites. nih.gov The resulting ¹⁵N-labeled oxime adducts can be selectively and sensitively detected using ¹H{¹⁵N}-HSQC NMR spectroscopy, leveraging the coupling between the ¹⁵N atom and the metabolite's protons. nih.gov Similarly, various aminooxy reagents are employed in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze complex mixtures of monosaccharides or biogenic amines by converting them into more volatile or detectable derivatives. nih.govmjcce.org.mk

| Derivatization Reagent | Target Analyte(s) | Analytical Technique | Purpose of Derivatization |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl compounds | LC-MS | Trapping and detection of carbonyls in complex samples like diesel emissions. louisville.edu |

| ¹⁵N-QDA (¹⁵N-aminooxy probe) | Carbonyl-containing metabolites (e.g., acetone, pyruvate) | NMR Spectroscopy | Enables sensitive and selective detection via ¹H{¹⁵N}-HSQC analysis. nih.gov |

| Hydroxylamine (B1172632) hydrochloride / O-ethylhydroxylamine hydrochloride | Aldoses, ketoses, alditols | GC-MS | Unambiguous identification and separation of sugars in complex mixtures. nih.gov |

| O-[(3-pyridyl)methyl]hydroxylamine | Steroid hormones | UPLC-MS/MS | Improves ionization efficiency and chromatographic separation for sensitive detection. google.com |

This table outlines various derivatization reagents based on the aminooxy functionality and their applications in enhancing analytical detection.

Incorporating Chemical Isotope Labeling (CIL) for Mass Spectrometry Analysis

Chemical derivatization is a crucial strategy in analytical chemistry, particularly for mass spectrometry (MS), to enhance the detectability of molecules that have low ionization efficiency or poor chromatographic retention. 17img.cn Aldehydes and ketones, for instance, often require derivatization to improve their analysis by MS. acs.org The aminooxy group of this compound provides a highly efficient nucleophile for reaction with carbonyl compounds, forming stable oxime derivatives. This reaction can be coupled with Chemical Isotope Labeling (CIL), a powerful technique used to track the passage of an isotope through a reaction or metabolic pathway, enabling precise relative and absolute quantification. acs.orgspectroinlets.comwikipedia.org

Isotope labeling involves replacing one or more atoms in a molecule with their heavier stable isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N). wikipedia.org In the context of quantitative proteomics and metabolomics, CIL methods allow a mass spectrometer to distinguish between identical molecules originating from different samples. spectroinlets.comisotope.com For this purpose, this compound can be synthesized in two or more isotopically distinct forms: a "light" version containing the most abundant natural isotopes and one or more "heavy" versions enriched with stable isotopes.

The general workflow for using isotopically labeled this compound in a comparative quantitative study is as follows:

Two or more samples (e.g., a control sample and a treated sample) are prepared.

Each sample is derivatized with a different isotopic version of the this compound reagent. For instance, the control sample is reacted with the "light" reagent, while the treated sample is reacted with the "heavy" reagent.

After the derivatization reaction is complete, the samples are combined into a single mixture.

The combined sample is then analyzed by mass spectrometry.

Because the light and heavy derivatizing agents are chemically identical, the resulting oxime products co-elute during chromatography and have nearly identical ionization efficiencies. However, they are readily distinguished by the mass spectrometer due to their mass difference. The ratio of the ion signal intensities for the heavy and light-labeled analyte pair directly corresponds to the relative abundance of that specific carbonyl compound in the original two samples. isotope.com This approach minimizes experimental bias and improves the precision of quantification. spectroinlets.com

Table 1: Hypothetical Isotope Labeling Scheme using this compound for Carbonyl Analysis

| Feature | "Light" Reagent | "Heavy" Reagent | Rationale |

|---|---|---|---|

| Reagent | This compound | [¹³C₃]-1-(Aminooxy)propan-2-ol | Use of stable isotopes ensures chemical properties are nearly identical. |

| Formula | C₃H₉NO₂ | ¹³C₃H₉NO₂ | All three carbon atoms are replaced with their heavy stable isotope. |

| Molecular Weight | 91.11 g/mol | 94.09 g/mol | A predictable mass shift is introduced for MS detection. |

| Mass Difference | N/A | +3.0 Da | The mass difference allows for clear differentiation between the light and heavy derivatized analytes in the mass spectrum. |

| Application | Derivatization of carbonyls in control sample | Derivatization of carbonyls in experimental sample | Enables relative quantification by comparing peak intensities of the resulting isotopic pair. isotope.com |

Controlled Release and Activation Mechanisms

Photo-Deprotection Strategies for Surface-Bound Aminooxy Groups

The immobilization of molecules onto surfaces is fundamental for creating functional materials, biosensors, and microarrays. researchgate.net A significant challenge in this field is achieving spatial and temporal control over the surface functionalization. Photo-deprotection strategies offer an elegant solution by using light to activate specific regions of a surface at a desired time. This is accomplished by using a photolabile protecting group, or "photocage," which masks a reactive functional group and can be removed upon irradiation with light of a specific wavelength. researchgate.net

For surfaces functionalized with aminooxy groups, this strategy allows for the controlled covalent attachment of molecules containing aldehyde or ketone moieties via oxime ligation. researchgate.netnih.gov A well-documented approach involves the use of a 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group to protect the aminooxy functionality. researchgate.net

The process can be summarized in the following steps:

Synthesis of a Photocaged Molecule: A bifunctional molecule is synthesized, typically containing a surface-anchoring group at one end (e.g., a thiol for binding to gold surfaces) and an NPPOC-protected aminooxy group at the other. researchgate.net

Surface Immobilization: The photocaged molecule is used to create a self-assembled monolayer (SAM) on a suitable substrate. At this stage, the surface is inert because the reactive aminooxy groups are blocked by the bulky NPPOC cage. researchgate.net

Photo-Activation: The surface is exposed to UV light, typically at a wavelength of 365 nm. The light provides the energy to cleave the NPPOC group, releasing it from the molecule and exposing the free, reactive aminooxy group on the surface. This activation can be performed on the entire surface or through a photomask to create specific patterns of active regions. researchgate.net

Covalent Conjugation: The activated surface, now presenting free aminooxy groups, can be treated with a solution containing molecules of interest (e.g., proteins, peptides, or small-molecule probes) that possess a ketone or aldehyde group. A stable oxime bond forms, covalently tethering the molecule to the surface in the light-exposed regions. researchgate.netnih.gov

This method provides excellent control over surface chemistry, enabling the fabrication of high-density, patterned arrays for various research applications, from biomarker discovery to fundamental studies of cell-surface interactions. researchgate.net

Table 2: Example of a Photo-Deprotection System for Surface-Bound Aminooxy Groups

| Component | Description | Key Characteristic | Source |

|---|---|---|---|

| Reactive Group | Aminooxy (-ONH₂) | Forms stable oxime bonds with aldehydes and ketones. | researchgate.net |

| Protecting Group | 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) | A photolabile group that "cages" the reactive aminooxy functionality. | researchgate.net |

| Activation Stimulus | UV Light (365 nm) | Provides the energy to cleave the NPPOC group, exposing the aminooxy group. No additional chemical reagents are needed for deprotection. | researchgate.net |

| Surface Anchoring | Thiol (-SH) | Allows for the formation of a self-assembled monolayer (SAM) on gold surfaces. | researchgate.net |

| Resulting Bond | Oxime (-O-N=C) | A stable covalent linkage formed between the surface and the target molecule. | researchgate.netnih.gov |

Advanced Analytical Approaches in 1 Aminooxy Propan 2 Ol Research

Spectroscopic Characterization Techniques